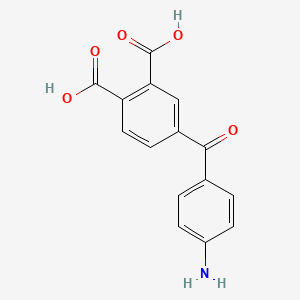
10,10-bis(4-aminophenyl)-9(10H)-anthracenone
Descripción general
Descripción
10,10-bis(4-aminophenyl)-9(10H)-anthracenone, also known as Bis-ANT, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. Synthesized in 1998, Bis-ANT has been used in various fields such as biochemistry, molecular biology, and medical diagnostics.
Mecanismo De Acción
10,10-bis(4-aminophenyl)-9(10H)-anthracenone works by intercalating between the base pairs of DNA and RNA. This intercalation causes a change in the fluorescence of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone, which can be detected using a fluorescence microscope. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been shown to bind to metal ions, causing a change in fluorescence that can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects
10,10-bis(4-aminophenyl)-9(10H)-anthracenone has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in cell culture studies to study the effects of various drugs and chemicals on DNA and RNA. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been used in vivo to study the distribution of drugs and chemicals in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is its high sensitivity and selectivity. It can detect small changes in DNA and RNA, as well as metal ions. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is its cost. It is more expensive than other fluorescent dyes, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone in scientific research. One area of interest is the development of new sensors for metal ions using 10,10-bis(4-aminophenyl)-9(10H)-anthracenone. Another area of interest is the use of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone in medical diagnostics, particularly for the detection of cancer cells and tumor tissues. Additionally, 10,10-bis(4-aminophenyl)-9(10H)-anthracenone could be used in the development of new drugs that target DNA and RNA.
Aplicaciones Científicas De Investigación
10,10-bis(4-aminophenyl)-9(10H)-anthracenone has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for DNA and RNA, as well as a sensor for metal ions. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been used in medical diagnostics to detect cancer cells and tumor tissues.
Propiedades
IUPAC Name |
10,10-bis(4-aminophenyl)anthracen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16H,27-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABJWTMJQUIKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-bis(4-aminophenyl)anthracen-9(10H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
![3'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazole](/img/structure/B3825486.png)
![[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B3825496.png)
![6-{methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3825500.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B3825505.png)
![1-ethyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3825509.png)
![7-methyl-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3825510.png)
![[1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3825516.png)

![4,4'-[9,10-anthracenediylbis(4-phenyl-6,2-quinazolinediyl)]dianiline](/img/structure/B3825531.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)
![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)
![4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline](/img/structure/B3825545.png)
